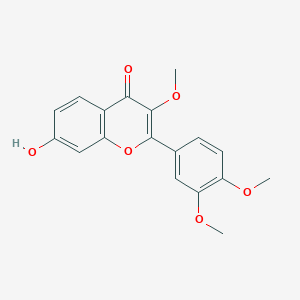

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-hydroxy-3-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-13-7-4-10(8-15(13)22-2)17-18(23-3)16(20)12-6-5-11(19)9-14(12)24-17/h4-9,19H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUZXWQNKBZWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418837 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20979-41-3 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Its biological activities, such as antioxidant and anti-inflammatory properties, make it a valuable compound for studying cellular processes and disease mechanisms.

Medicine: The compound’s potential anticancer properties are of particular interest for developing new therapeutic agents.

Industry: It can be used in the development of new materials with specific properties, such as UV protection or antimicrobial activity

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects may involve inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity is thought to result from its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The biological and chemical properties of chromen-4-one derivatives are highly influenced by substituent positions and functional groups. Below is a comparative analysis of the target compound with analogs reported in the literature.

Table 1: Structural and Molecular Comparison of Chromen-4-one Derivatives

Impact of Substituents on Physicochemical Properties

Methoxy Group Position: The target compound’s 3-methoxy group may enhance electron density on the chromenone ring compared to the 5-methoxy analog. This positional difference could influence interactions with enzymatic targets, such as cytochrome P450 or kinases . The tetramethoxy derivative () exhibits significantly higher lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility .

This substitution is common in drug design to improve pharmacokinetics .

Hydroxy vs. Amino Groups: Replacing the 3-methoxy group with an amino group () increases basicity, enabling salt formation and enhancing solubility in acidic environments. However, this may also increase susceptibility to oxidation .

Structural Elucidation Techniques

Crystallographic data for related compounds (e.g., ) highlight the use of X-ray diffraction and software like SHELXL for resolving complex substitution patterns .

Biological Activity

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one, commonly referred to as a flavonoid compound, has garnered attention for its potential biological activities. This article delves into its biological activity, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, supported by various studies and data tables.

- Molecular Formula : C18H16O6

- Molecular Weight : 328.316 g/mol

- CAS Number : 20979-41-3

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX-1 and COX-2 were reported as 7.09 µM and 0.38 µM respectively, demonstrating a selectivity index (SI) of 18.70 for COX-2 over COX-1, indicating its potential as an anti-inflammatory agent without significant side effects .

2. Antioxidant Activity

The compound shows considerable antioxidant capabilities through various assays. It has been tested in both in vitro and in vivo models, revealing excellent free radical scavenging activity. The antioxidant profile is attributed to the presence of hydroxyl groups which enhance its ability to neutralize reactive oxygen species (ROS) .

3. Anticancer Activity

The anticancer effects of this compound have been evaluated against various cancer cell lines. Notably, it demonstrated cytotoxicity with IC50 values ranging from 1.82 to 5.55 µM against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines . The compound induces apoptosis through mitochondrial pathways and has shown promise in molecular docking studies that align with its biological activities.

4. Neuroprotective Effects

In studies focusing on neuroprotection, the compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. The IC50 values were found to be 1.37 µM for AChE and 0.95 µM for BuChE, indicating a stronger potency compared to the standard drug galantamine . Additionally, it exhibited monoamine oxidase B (MAO-B) inhibition with an IC50 of 0.14 µM, further supporting its neuroprotective potential.

Data Table of Biological Activities

Case Studies

Case Study: Neuroprotective Effects in Alzheimer’s Models

A recent study utilized animal models to assess the neuroprotective effects of the compound against cognitive decline associated with Alzheimer's disease. The results demonstrated significant improvements in memory retention and cognitive function when treated with the flavonoid compared to control groups .

Case Study: Anti-inflammatory Mechanisms

Another investigation focused on the mechanisms underlying the anti-inflammatory effects of this compound in carrageenan-induced inflammation models. The findings indicated a marked reduction in edema and inflammatory markers, suggesting that it could serve as a potential therapeutic agent for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.